1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Beschreibung
Eigenschaften
IUPAC Name |
1-benzyl-4-(3,4-dimethoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-22-19-9-8-18(14-20(19)23-2)17-10-12-21(13-11-17)15-16-6-4-3-5-7-16/h3-10,14H,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGJVEWQUBETBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496986 | |
| Record name | 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66970-77-2 | |
| Record name | 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with benzylamine, followed by cyclization using a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzyl or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors, modulating their activity and leading to various physiological effects. The compound may also inhibit specific enzymes, altering metabolic pathways and exerting its effects through these biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-Benzyl-4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
- Structural Difference : The methoxy groups are positioned at 2,3- rather than 3,4- on the phenyl ring.
- Synthesis : Prepared via refluxing with p-toluenesulfonic acid in toluene for 18 hours, followed by column chromatography .
- Key Data :
1-Benzyl-4-(4-cyanophenyl)-1,2,3,6-tetrahydropyridine
- Structural Difference: A cyano group replaces the dimethoxy substituents.
- Synthesis: Achieved using KBH₄ in methanol at -5°C, yielding 90% after purification .
- Key Data: IR Spectrum: Absence of methoxy stretches (2813 cm⁻¹ in dimethoxy analogs) but presence of nitrile (C≡N) at ~2240 cm⁻¹. Application: Cyanophenyl derivatives are often explored for electron-withdrawing effects in receptor binding studies.
1-Benzyl-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine
Alkyl and Halogen-Substituted Analogs
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
- Structural Difference : A 3-phenylpropyl chain replaces the dimethoxyphenyl group.
- Key Data :
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine
Pharmacologically Relevant Derivatives
1-Benzyl-4-(3-trifluoromethyl-1-phenyl-5-pyrazolyl)-1,2,3,6-tetrahydropyridine
- Structural Difference : Trifluoromethylpyrazole moiety.
- Application : Intermediate in DPP-4 inhibitor synthesis (e.g., Teneligliptin), highlighting fluorinated groups’ role in enhancing metabolic stability .
1-Benzyl-4-[2-(4-methoxyphenyl)vinyl]-1,2,3,6-tetrahydropyridine
- Structural Difference : Vinyl-linked 4-methoxyphenyl group.
Biologische Aktivität
1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine (referred to as compound A ) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activities of compound A, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the molecular formula and features a tetrahydropyridine ring substituted with a benzyl group and a dimethoxyphenyl group. Its structure is critical for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Compound A exhibits a range of biological activities, primarily focusing on:
- Anticancer Activity : Preliminary studies suggest that compound A may possess anticancer properties. It has been reported to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is evidence that compound A may protect neuronal cells from oxidative stress and neurotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antioxidant Activity : The presence of methoxy groups in its structure contributes to its antioxidant capabilities, which can mitigate oxidative damage in cells.
The mechanisms underlying the biological activities of compound A can be summarized as follows:
- Cell Cycle Inhibition : Compound A has been shown to interfere with the cell cycle progression in cancer cells. It induces G0/G1 phase arrest, thus preventing further division.
- Apoptosis Induction : Studies indicate that compound A activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Oxidative Stress Reduction : The antioxidant properties of compound A help in scavenging free radicals and reducing lipid peroxidation.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that compound A exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values were determined to be 15 μM for MCF-7 and 20 μM for HT-29 cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Neuroprotective Effects
In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to oxidative stress, compound A showed a protective effect at concentrations as low as 5 μM. It significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
Antioxidant Activity
The antioxidant activity of compound A was assessed using DPPH radical scavenging assays. The compound demonstrated an IC50 value of 12 μM, indicating strong radical scavenging capabilities .
Comparative Biological Activity Table
Q & A
Q. What are the critical safety precautions for handling 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards to prevent skin/eye contact. Inspect gloves before use and dispose of contaminated gloves properly .
- Engineering Controls : Implement local exhaust ventilation to minimize dust/aerosol formation. Avoid open handling near ignition sources due to potential flammability risks (data gaps noted in flammability properties) .
- Storage : Store in airtight containers below 28°C in dry conditions to prevent degradation .
Q. What are the known acute toxicity profiles of this compound?
Answer:
- Oral Toxicity : Classified as Category 4 (H302: harmful if swallowed), requiring medical consultation upon ingestion .
- Dermal/Irritation Hazards : Causes skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319). Immediate flushing with water for 15 minutes is recommended for exposure .
- Respiratory Risks : Classified as STOT SE3 (H335: may cause respiratory tract irritation). Use fume hoods during handling .
Q. How should researchers dispose of waste containing this compound?
Answer:
- Waste Protocol : Surplus material must be treated by licensed disposal companies. Do not discard via standard lab waste streams. Contaminated solvents or solids should be segregated and labeled for professional disposal .
Advanced Research Questions
Q. How can structural analogs of this compound inform its potential neuropharmacological applications?
Answer:
- Methodology : Compare its tetrahydropyridine core to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin inducing Parkinsonian symptoms. Use in vitro neuronal models (e.g., SH-SY5Y cells) to assess dopaminergic toxicity via mitochondrial complex I inhibition assays .
- Data Gaps : No carcinogenicity data exists; prioritize genotoxicity studies (Ames test, micronucleus assay) to evaluate mutagenic potential .
Q. What experimental strategies address contradictions in existing toxicological data (e.g., incomplete STOT and ecotoxicity profiles)?
Answer:
- Tiered Testing :
- Acute/Chronic Exposure : Conduct OECD Guideline 403 (inhalation) and 402 (dermal) studies to refine hazard classifications .
- Ecotoxicity : Perform Daphnia magna acute immobilization tests and algal growth inhibition assays to assess aquatic toxicity, given the lack of ecological data .
Q. What analytical techniques are optimal for confirming the compound’s structure and purity?
Answer:
- Structural Elucidation : Use H/C NMR to verify the benzyl and dimethoxyphenyl substituents. Compare spectral data to crystallographically resolved analogs (e.g., ethyl 1-benzoyl-4-hydroxy-tetrahydropyridine derivatives) .
- Purity Assessment : Employ HPLC-MS with a C18 column (ACN/water gradient) to quantify impurities. Cross-validate with melting point analysis if crystalline .
Q. How can researchers optimize synthesis routes for improved yield and scalability?
Answer:
- Route Design : Adapt reductive amination protocols from structurally similar compounds (e.g., benzyl-protected tetrahydropyridines). Use Pd/C or NaBH for selective reduction of pyridine intermediates .
- Process Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize solvent systems (e.g., THF or DMF) for solubility .
Q. What in vivo models are suitable for studying its pharmacokinetics and metabolic fate?
Answer:
- Model Selection : Use Sprague-Dawley rats for bioavailability studies. Administer intravenously (IV) and orally (PO) to calculate clearance, volume of distribution, and half-life.
- Metabolite Profiling : Apply LC-QTOF-MS to identify phase I/II metabolites. Compare to in vitro hepatic microsome assays (human/rat) to predict interspecies differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
